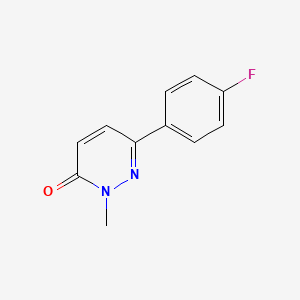
6-(4-Fluorophenyl)-2-methylpyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “6-(4-Fluorophenyl)-2-methylpyridazin-3-one” is a chemical compound that belongs to the class of organic compounds known as aryl-phenylketones . It is used in the synthesis of Bicalutamide, an anti-cancer drug .
Synthesis Analysis
The synthesis of this compound has been reported in the literature. For instance, a compound with a similar structure, 2-(2-(4-fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one (FOMMP), was synthesized and characterized by FT-IR, UV-Vis, 1H-NMR, 13C-NMR, ESI-MS, and single-crystal XRD analysis .Molecular Structure Analysis
The molecular structure of the compound has been analyzed using various techniques. The compound 2-(2-(4-fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one (FOMMP) was characterized by FT-IR, UV-Vis, 1H-NMR, 13C-NMR, ESI-MS, and single-crystal XRD analysis . The geometrical structure of the molecule was analyzed, and the Frontier molecular orbital (FMO) analysis showed a low energy gap that suggests the chemical reactivity of the title compound .Chemical Reactions Analysis
The chemical reactivity of the compound has been studied. The Frontier molecular orbital (FMO) analysis showed a low energy gap that suggests the chemical reactivity of the title compound . The electrophilicity index (ω) points towards the probable biological activity of FOMMP .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound have been analyzed. The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . The compound is used in laboratory chemicals .Wissenschaftliche Forschungsanwendungen
Synthetic Pathways and Chemical Transformations
Research has explored various synthetic pathways involving compounds structurally related to "6-(4-Fluorophenyl)-2-methylpyridazin-3-one". For instance, the thermal and acid-catalyzed rearrangements of cyclopent[e]oxazines yield 2-arylpyridines through a mechanism involving tautomerism and cleavage of the N–O bond, demonstrating the potential for creating structurally diverse compounds for further application in chemical synthesis (Faragher & Gilchrist, 1979).
Antimicrobial and Anticancer Properties
Compounds with fluoroaryl components have shown promising biological activities. For example, a series of 2,6-diarylpiperidin-4-one O-methyloximes with various fluoroaryl substituents have been evaluated for their antiproliferative activity against human cervical carcinoma cells, indicating the potential of fluoroaryl compounds in developing anticancer therapies (Parthiban et al., 2011). Additionally, 2-fluorophenyl-4,6-disubstituted triazines have demonstrated significant antimicrobial activity against various organisms, highlighting the role of fluorinated compounds in the development of new antimicrobial agents (Saleh et al., 2010).
Photophysical Properties and Material Science Applications
Fluorophenyl groups are integral to the development of materials with specific photophysical properties. The synthesis and study of Ir(III) complexes with fluorophenyl-pyridyl ligands, for example, have led to insights into their structure, electrochemistry, and photophysics, which are relevant for applications in light-emitting devices and as sensors (Schneider et al., 2009). This research underscores the importance of fluorophenyl derivatives in the advancement of materials science.
Environmental Sensing and Detection
Fluorinated compounds, such as those containing the "6-(4-Fluorophenyl)-2-methylpyridazin-3-one" moiety, are explored for their potential in environmental sensing. For instance, a pyrrolidine constrained bipyridyl-dansyl conjugate with a triazole linker, synthesized through click chemistry, acts as a selective ratiometric and colorimetric chemosensor for Al(3+), demonstrating the utility of fluorinated compounds in detecting environmental pollutants (Maity & Govindaraju, 2010).
Safety and Hazards
Wirkmechanismus
Target of Action
Many compounds with a pyridazinone core structure have been found to exhibit various biological activities, including anti-inflammatory, anticancer, and antiviral effects . The specific targets can vary widely depending on the exact structure and functional groups of the compound.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound are crucial in determining its bioavailability. These properties can be influenced by factors such as the compound’s chemical structure, its solubility, and its stability in the body .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound .
Eigenschaften
IUPAC Name |
6-(4-fluorophenyl)-2-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c1-14-11(15)7-6-10(13-14)8-2-4-9(12)5-3-8/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHPSLFCNZVKPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Fluorophenyl)-2-methylpyridazin-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-{[(2-fluorophenyl)sulfonyl]amino}ethyl)-N-(3-methylphenyl)piperidine-1-carboxamide](/img/structure/B2969883.png)
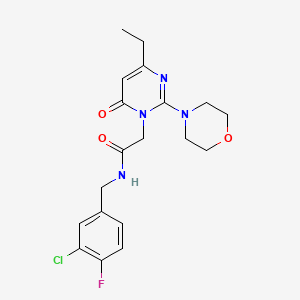
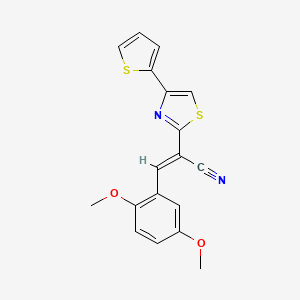
![N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-3-(3-methylthiophen-2-yl)propanamide](/img/structure/B2969890.png)
![(7-{[(4-Bromophenyl)methyl]sulfanyl}-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2969893.png)
![N-[3-(1,3-benzodioxol-5-yl)-8-methyl-4-oxochromen-2-yl]-3-methylbutanamide](/img/structure/B2969895.png)
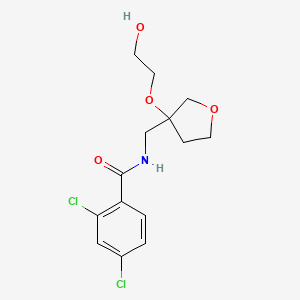

![N-[2-[[2-[Cyclohexyl(methyl)amino]-2-oxoethyl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2969899.png)
![7-(2-Chloro-benzyl)-1,3-dimethyl-8-(4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-3,7-dihydro-purine-2,6-dione](/img/structure/B2969901.png)
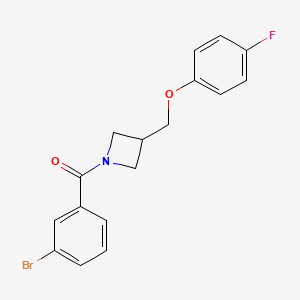
![Ethyl-4-[(chlorosulfonyl)methyl]-4-fluorocyclohexane-1-carboxylate](/img/structure/B2969903.png)
![5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]-2-[(2-methylphenyl)methyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B2969904.png)
![1-(4-chlorobenzyl)-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2969906.png)